7-Benzyl-2-chloro-6-iodo-7H-purine
Overview
Description
7-Benzyl-2-chloro-6-iodo-7H-purine is a heterocyclic compound that belongs to the purine family. Purines are fundamental components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes. This particular compound is characterized by the presence of benzyl, chloro, and iodo substituents on the purine ring, which can significantly influence its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-2-chloro-6-iodo-7H-purine typically involves multiple steps, starting from commercially available purine derivatives. One common method includes the following steps:
N-Alkylation: The purine derivative is first alkylated with benzyl bromide in the presence of a base, such as potassium carbonate, to introduce the benzyl group at the 7-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-2-chloro-6-iodo-7H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo substituents can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can replace the halogen atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted purine derivatives, which can have different biological and chemical properties .
Scientific Research Applications
7-Benzyl-2-chloro-6-iodo-7H-purine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives, which can be used in various chemical studies.
Biology: The compound is used in the study of nucleic acid interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of 7-Benzyl-2-chloro-6-iodo-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the benzyl, chloro, and iodo groups can enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-2,6-dichloro-7H-purine
- 7-Benzyl-2-chloro-6-bromo-7H-purine
- 7-Benzyl-2-chloro-6-fluoro-7H-purine
Uniqueness
7-Benzyl-2-chloro-6-iodo-7H-purine is unique due to the presence of the iodo substituent, which can significantly influence its reactivity and biological activity compared to other halogenated derivatives. The iodo group is larger and more polarizable, which can enhance interactions with biological targets and improve the compound’s overall efficacy .
Properties
IUPAC Name |
7-benzyl-2-chloro-6-iodopurine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClIN4/c13-12-16-10(14)9-11(17-12)15-7-18(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAOBNVKFYNQGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C(=NC(=N3)Cl)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClIN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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